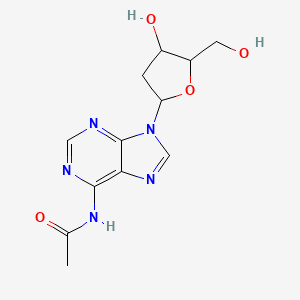
N6-Acetyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Acetyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of an acetyl group at the N6 position of the adenine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the N6 position without affecting other functional groups .
Industrial Production Methods: While specific industrial production methods for N6-Acetyl-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: N6-Acetyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N6-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydrazine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include N6-acetyl-2’-deoxyinosine, 2’-deoxyadenosine, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N6-Acetyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA methylation and epigenetic modifications.
Medicine: Research explores its potential role in gene therapy and as a biomarker for certain diseases.
Industry: It is utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N6-Acetyl-2’-deoxyadenosine involves its incorporation into DNA, where it can influence gene expression and chromatin structure. The acetyl group at the N6 position can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene activity. This modification can also impact DNA methylation patterns and epigenetic regulation .
Comparación Con Compuestos Similares
N6-Methyl-2’-deoxyadenosine: Similar in structure but with a methyl group instead of an acetyl group.
N6-Benzoyl-2’-deoxyadenosine: Contains a benzoyl group at the N6 position.
N6-Formyl-2’-deoxyadenosine: Features a formyl group at the N6 position.
Uniqueness: N6-Acetyl-2’-deoxyadenosine is unique due to its specific acetyl modification, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable tool in epigenetic research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19) |
Clave InChI |
DKVIBEFOBOVION-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


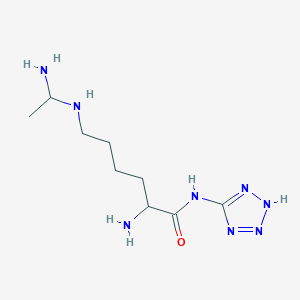

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
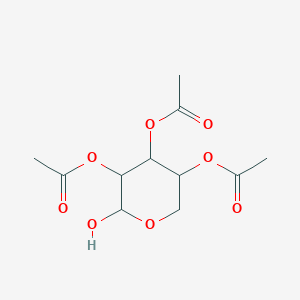
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
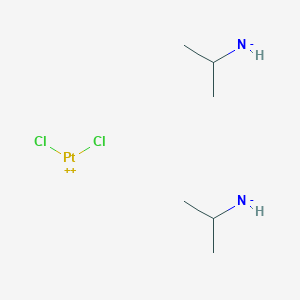
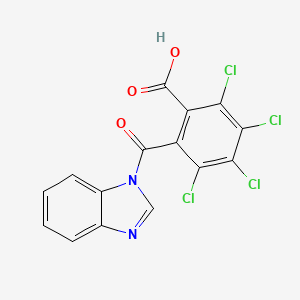
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)



![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
